Tert-butyl (5-ethylisoxazol-3-yl)carbamate
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Overview
Description
Tert-butyl (5-ethylisoxazol-3-yl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a 5-ethylisoxazole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The tert-butyl carbamate group is commonly used as a protecting group for amines in synthetic chemistry, making this compound particularly useful in the preparation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-ethylisoxazol-3-yl)carbamate typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine. The reaction conditions often include the use of a base like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
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Introduction of the Ethyl Group: : The ethyl group can be introduced via an alkylation reaction. This step might involve the use of ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
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Attachment of the Tert-butyl Carbamate Group: : The final step involves the protection of the amine group with a tert-butyl carbamate. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Tert-butyl (5-ethylisoxazol-3-yl)carbamate can undergo oxidation reactions, particularly at the isoxazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the isoxazole ring or the carbamate group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the isoxazole ring or deprotected amines.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (5-ethylisoxazol-3-yl)carbamate is used as a building block for the preparation of more complex molecules. Its carbamate group serves as a protecting group for amines, facilitating multi-step synthetic routes without interference from the amine functionality.
Biology
The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural features may contribute to the activity of these molecules, making it a valuable intermediate in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor to compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl (5-ethylisoxazol-3-yl)carbamate exerts its effects depends on its specific application. In synthetic chemistry, its primary role is as a protecting group for amines, preventing unwanted reactions during multi-step syntheses. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-methylisoxazol-3-yl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Tert-butyl (5-phenylisoxazol-3-yl)carbamate: Contains a phenyl group, offering different steric and electronic properties.
Tert-butyl (5-isopropylisoxazol-3-yl)carbamate: Features an isopropyl group, affecting its reactivity and solubility.
Uniqueness
Tert-butyl (5-ethylisoxazol-3-yl)carbamate is unique due to the presence of the ethyl group on the isoxazole ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature may impart distinct properties compared to its analogs, making it a valuable compound for specific applications.
Properties
IUPAC Name |
tert-butyl N-(5-ethyl-1,2-oxazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-7-6-8(12-15-7)11-9(13)14-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJVCKZUYRGGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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